molecular formula C20H10Cl2N4O6 B11569532 2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol

2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol

Cat. No.: B11569532
M. Wt: 473.2 g/mol
InChI Key: UFWYDRDHMNHOGX-UHFFFAOYSA-N
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Description

2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

The synthesis of 2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol typically involves the condensation reaction between 2-(2,5-dichlorophenyl)-1,3-benzoxazole-5-carbaldehyde and 4,6-dinitrophenol. The reaction is carried out under acidic or basic conditions to facilitate the formation of the Schiff base. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions. .

Scientific Research Applications

2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antibacterial and anticancer properties.

    Medicine: Explored for its use in drug development due to its bioactive properties.

    Industry: Utilized in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of this compound involves its interaction with biological molecules. The Schiff base moiety can form coordination complexes with metal ions, which can then interact with enzymes and proteins, affecting their function. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other Schiff bases and benzoxazole derivatives. For example:

Properties

Molecular Formula

C20H10Cl2N4O6

Molecular Weight

473.2 g/mol

IUPAC Name

2-[[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-4,6-dinitrophenol

InChI

InChI=1S/C20H10Cl2N4O6/c21-11-1-3-15(22)14(6-11)20-24-16-7-12(2-4-18(16)32-20)23-9-10-5-13(25(28)29)8-17(19(10)27)26(30)31/h1-9,27H

InChI Key

UFWYDRDHMNHOGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N=CC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O)N=C(O2)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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